molecular formula C8H9NO3 B1300311 Methyl 6-(hydroxymethyl)nicotinate CAS No. 56026-36-9

Methyl 6-(hydroxymethyl)nicotinate

Cat. No. B1300311
CAS RN: 56026-36-9
M. Wt: 167.16 g/mol
InChI Key: QVLONHSXRWCCAE-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound methyl 6-(hydroxymethyl)nicotinate is not directly discussed in the provided papers, several related compounds and their properties and reactions are mentioned, which can give insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related nicotinate esters typically involves esterification reactions. For instance, methyl nicotinate was prepared by refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction and purification . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involved detailed structural determination using various analytical techniques, suggesting a complex reaction mechanism . The Fe(II)/Au(I) relay catalysis method was used to synthesize 6-halonicotinates, indicating that transition metal catalysis can be an effective strategy for the synthesis of nicotinate derivatives .

Molecular Structure Analysis

The molecular structure of nicotinate derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD and confirmed by GC-MS, elemental analysis, and NMR . Theoretical studies, such as density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Nicotinate esters participate in various chemical reactions. The pulse radiolysis studies on reactions of α-hydroxyalkyl radicals with 6-methyl nicotinic acid revealed the formation of radical adducts and subsequent decay to pyridinyl type radicals . This indicates that nicotinate derivatives can undergo radical reactions, which may be relevant in biological systems or synthetic applications.

Physical and Chemical Properties Analysis

The physical properties of nicotinate esters, such as melting points and yields, are typically reported in the synthesis studies. For example, methyl nicotinate was obtained as a white powder with a melting point of 40-42°C and a yield of 23.39% . The chemical properties, including reactivity and stability, can be inferred from experimental and theoretical studies. The retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model suggest that certain nicotinate derivatives may have biological activity and could be used in pharmacological applications .

Scientific Research Applications

“Methyl 6-(hydroxymethyl)nicotinate” is a chemical compound with the molecular formula C8H9NO3 and CAS Number 56026-36-9 . While specific applications in scientific research are not readily available, some potential applications can be inferred based on its structure and related compounds:

  • Biochemical Research

    • Methyl 6-(hydroxymethyl)nicotinate may have biochemical significance due to the behaviors of the nicotinate element in the human body, which include improving brain function and supporting skin health .
  • Tobacco Industry

    • A technology of methyl nicotine and methyl nicotinic acid, which could potentially include Methyl 6-(hydroxymethyl)nicotinate, is applied in the tobacco industry and tobacco processing .
  • Chemical Synthesis

    • As a chemical intermediate, it could be used in the synthesis of other complex organic compounds. The exact procedures would depend on the target molecule .
  • Pharmaceutical Research

    • Given its structural similarity to nicotinic acid, it might be used in the development of new pharmaceuticals .
  • Material Science

    • It could be used in the development of new materials, given its potential reactivity .
  • Analytical Chemistry

    • It could be used as a standard or reagent in analytical chemistry .

“Methyl 6-(hydroxymethyl)nicotinate” is a chemical compound with the molecular formula C8H9NO3 and CAS Number 56026-36-9 . While specific applications in scientific research are not readily available, some potential applications can be inferred based on its structure and related compounds:

  • Biochemical Research

    • Methyl 6-(hydroxymethyl)nicotinate may have biochemical significance due to the behaviors of the nicotinate element in the human body, which include improving brain function and supporting skin health .
  • Tobacco Industry

    • A technology of methyl nicotine and methyl nicotinic acid, which could potentially include Methyl 6-(hydroxymethyl)nicotinate, is applied in the tobacco industry and tobacco processing .
  • Chemical Synthesis

    • As a chemical intermediate, it could be used in the synthesis of other complex organic compounds. The exact procedures would depend on the target molecule .
  • Pharmaceutical Research

    • Given its structural similarity to nicotinic acid, it might be used in the development of new pharmaceuticals .
  • Material Science

    • It could be used in the development of new materials, given its potential reactivity .
  • Analytical Chemistry

    • It could be used as a standard or reagent in analytical chemistry .

Safety And Hazards

“Methyl 6-(hydroxymethyl)nicotinate” is considered a hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

methyl 6-(hydroxymethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLONHSXRWCCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355022
Record name methyl 6-(hydroxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(hydroxymethyl)nicotinate

CAS RN

56026-36-9
Record name methyl 6-(hydroxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-(Hydroxymethyl)nicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Calcium chloride (22.7 g, 204.9 mmol) was added to a suspension of dimethylpyridine-2,5-dicarboxylate (10.0 g, 51.2 mmol) in a mixture 1:2 THF: MeOH (300 mL). The mixture was cooled at 0 C, sodium borohydride (4.85 g, 128.1 mmol) was added portion wise. The reaction mixture warmed slowly to room temperature and stirred for 18 h. An additional 2.5 equivalent of sodium borohydride was added and the reaction mixture was stirred at room temperature for 2 days. Additional THF (100 mL) and MeOH (100 mL) was added and the mixture was stirred for ˜15 h. An additional 2.5 equivalent of sodium borohydride (newer batch) was added and the reaction mixture was stirred at room temperature for 15 h. The mixture was slowly poured onto ice-water and diluted with EtOAc (˜200 mL). The white solid was filtered and discarded. Phases from the filtrate were separated, the organic phase was washed with water (3×100 mL). The aqueous washes were combined and re-extracted with EtOAc (2×100 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under vacuum to afford the title compound as an off white solid (5.8 g, 73%). Method B HPLC-MS: MH+ requires m/z=168 Found: m/z=168, Rt=0.91 min (100%).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
73%

Synthesis routes and methods II

Procedure details

Dimethylpyridine-2,5-dicarboxylate (II, 3.6 g, 18.4 mmol) was dissolved in THF/MeOH/CH2Cl2 (1:2:1 v/v, 120 ml). Calcium chloride (7.0 g, 63.1 mmol, 3.4 eq) was added in one portion. The resulting clear light yellow solution was cooled to 0° C. NaBH4 (0.85 g, 22.5 mmol, 1.2 eq) was added portion wise. The mixture was stirred at 0° C. for 1.5 hours, at the end of which TLC (ethyl acetate/hexanes 1:1) indicated completion of reaction. Aqueous formaldehyde (37 wt %, 4.5 g, 55.5 mmol, 3 eq) in 50 ml ice-water was added dropwise. The mixture was extracted with CHCl3 (3×150 ml). The combined organic layers were dried over MgSO4 and filtered. The filtrate was concentrated in vacuo and then passed through a silica gel pad (eluent 5% MeOH in CH2Cl2) to afford the desired product (2.95 g, 96%) as a light yellow waxy solid. MS-ESI m/z 168.12 (M+H)+; 1H NMR (CDCl3) δ 9.17 (d, J=1 Hz, 1H), 8.30 (dd, J=2 and 8.5 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H), 4.84 (d, J=5 Hz, 2H), 3.96 (s, 3H), 3.63 (t, J=5 Hz, 1H) ppm.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
THF MeOH CH2Cl2
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods III

Procedure details

Diisobutylaluminum hydride (1.5 M solution in toluene, 9.82 mL) was added dropwise to a solution of 6-(methoxy-methyl-carbamoyl)-nicotinic acid methyl ester (1.1 g, 4.91 mmol) in THF (50 mL) at −78° C. over 10 minutes. The reaction mixture was stirred for 2 hours at −78° C., quenched with 5% HCl/ethanol and warmed to room temperature. The reaction mixture was concentrated in vacuo and the resulting residue was taken up in saturated K2CO3 and extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. MeOH (15.0 mL) was added to the crude reaction mixture and cooled to 0° C. Sodium borohydride (0.280 g, 7.20 mmol) was added in two portions to the reaction mixture and stirred at 0° C. for 30 minutes. Additional sodium borohydride (0.136 g, 3.6 mmol) was added to the reaction mixture, warmed to room temperature and stirred for 2 hours. The reaction mixture was diluted with dichloromethane (75.0 mL), washed with water and saturated NaHCO3, dried (Na2SO4), filtered and evaporated to yield 6-hydroxymethyl-nicotinic acid methyl ester (0.400 g, 49% yield) as a solid.
Quantity
9.82 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0.136 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(hydroxymethyl)nicotinate
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Methyl 6-(hydroxymethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
24
Citations
C Uttamapinant, MI Sanchez, DS Liu, JZ Yao… - Nature protocols, 2013 - nature.com
This protocol describes an efficient method to site-specifically label cell-surface or purified proteins with chemical probes in two steps: probe incorporation mediated by enzymes (PRIME…
Number of citations: 102 www.nature.com
E Pazur, N Tasker, P Wipf - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
The Cs2CO3/oxone®-mediated C3-alkylation of indoles proceeds in moderate to high yields with a variety of C4–C7 functionalized indoles and is applicable to 2-, 3- and 4-…
Number of citations: 3 pubs.rsc.org
AM McDaniel, AK Rappe, MP Shores - Inorganic Chemistry, 2012 - ACS Publications
We report the preparation and characterization of a series of divalent 3d transition metal complexes (Cr to Zn, 1–7), featuring the multidentate, tripodal iminopyridine Schiff-base ligand …
Number of citations: 27 pubs.acs.org
M Soler, E Figueras, J Serrano-Plana… - Inorganic …, 2015 - ACS Publications
The conjugation of redox-active complexes that can function as chemical nucleases to cationic tetrapeptides is pursued in this work in order to explore the expected synergistic effect …
Number of citations: 25 pubs.acs.org
E Pazur, N Tasker, P Wipf - 2023 - chemrxiv.org
The Cs2CO3/oxone®-mediated C3-alkylation of indoles proceeds in moderate to high yields with a variety of C4–C7 functionalized indoles and is applicable to 2-, 3- and 4-…
Number of citations: 2 chemrxiv.org
M Yamaguchi, H Kousaka, S Izawa, Y Ichii… - Inorganic …, 2006 - ACS Publications
New ruthenium(II) complexes having a tetradentate ligand such as tris(2-pyridylmethyl)amine (TPA), tris[2-(5-methoxycarbonyl)pyridylmethyl]amine [5-(MeOCO) 3 -TPA], tris(2-…
Number of citations: 58 pubs.acs.org
L Simic - 2021 - duo.uio.no
The rapid spread of antimicrobial resistance poses a great threat to global health. According to the World Health Organization’s list of priority pathogens, carbapenem-resistant Gram-…
Number of citations: 0 www.duo.uio.no
CN Tran - 2022 - scholarworks.gsu.edu
Chemokine receptor type 4 (CXCR4) is overexpressed in cells associated with various disease pathways such as autoimmune disorders, inflammation, HIV-1 proliferation, and cancer. …
Number of citations: 0 scholarworks.gsu.edu
AM McDaniel, M Shores, O Anderson, T Borch, R Finke… - 2013 - api.mountainscholar.org
The work described in this dissertation details the syntheses and characterization of transition metal complexes featuring polypyridyl and iminopyridine ligands. The primary focus has …
Number of citations: 0 api.mountainscholar.org
AM McDaniel, HW Tseng, EA Hill… - Inorganic …, 2013 - ACS Publications
We report the preparation, photophysical characterization, and computed excited state energies for a family of Cr(III) complexes based on iminopyridine (impy) Schiff base ligands: …
Number of citations: 23 pubs.acs.org

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